

Spectroscopic Profile of Ethyl 2-aminoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-aminoisonicotinate

Cat. No.: B076661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-aminoisonicotinate** (CAS No. 13362-30-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on computational models, alongside detailed experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2-aminoisonicotinate**. These predictions are generated using established computational algorithms and provide expected values for spectral analysis.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-------------------------------------|
| ~7.9 | d | 1H | H-6 |
| ~6.8 | s | 1H | H-3 |
| ~6.6 | d | 1H | H-5 |
| ~4.8 (variable) | br s | 2H | -NH ₂ |
| 4.35 | q | 2H | -O-CH ₂ -CH ₃ |
| 1.38 | t | 3H | -O-CH ₂ -CH ₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted spectra are generated based on computational models and may vary from experimental results.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------|
| ~166.5 | C=O |
| ~158.0 | C-2 |
| ~150.0 | C-6 |
| ~142.0 | C-4 |
| ~110.0 | C-5 |
| ~108.0 | C-3 |
| ~61.0 | -O-CH ₂ -CH ₃ |
| ~14.5 | -O-CH ₂ -CH ₃ |

Note: Predicted spectra are generated based on computational models and may vary from experimental results.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1620 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium | C=C and C=N stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-N stretch |

Note: Predicted characteristic absorption bands. Actual peak positions and intensities may vary based on the sample preparation method.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|-----|------------------------|--|
| 166 | High | [M] ⁺ (Molecular Ion) |
| 138 | Moderate | [M - C ₂ H ₄] ⁺ |
| 121 | High | [M - OCH ₂ CH ₃] ⁺ |
| 93 | Moderate | [M - COOCH ₂ CH ₃] ⁺ |

Note: Predicted fragmentation pattern under electron ionization (EI). The relative intensities are estimations based on fragment stability.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Dissolve approximately 5-10 mg of **Ethyl 2-aminoisonicotinate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2.1.2. ^1H NMR Acquisition

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

2.1.3. ^{13}C NMR Acquisition

- Use the same sample prepared for ^1H NMR.
- Acquire the spectrum using a standard proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
- Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.

2.1.4. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal (^1H and ^{13}C) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

- Grind 1-2 mg of **Ethyl 2-aminoisonicotinate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

2.2.2. Data Acquisition

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over the desired range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Accumulate a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

- Dissolve a small amount of **Ethyl 2-aminoisonicotinate** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

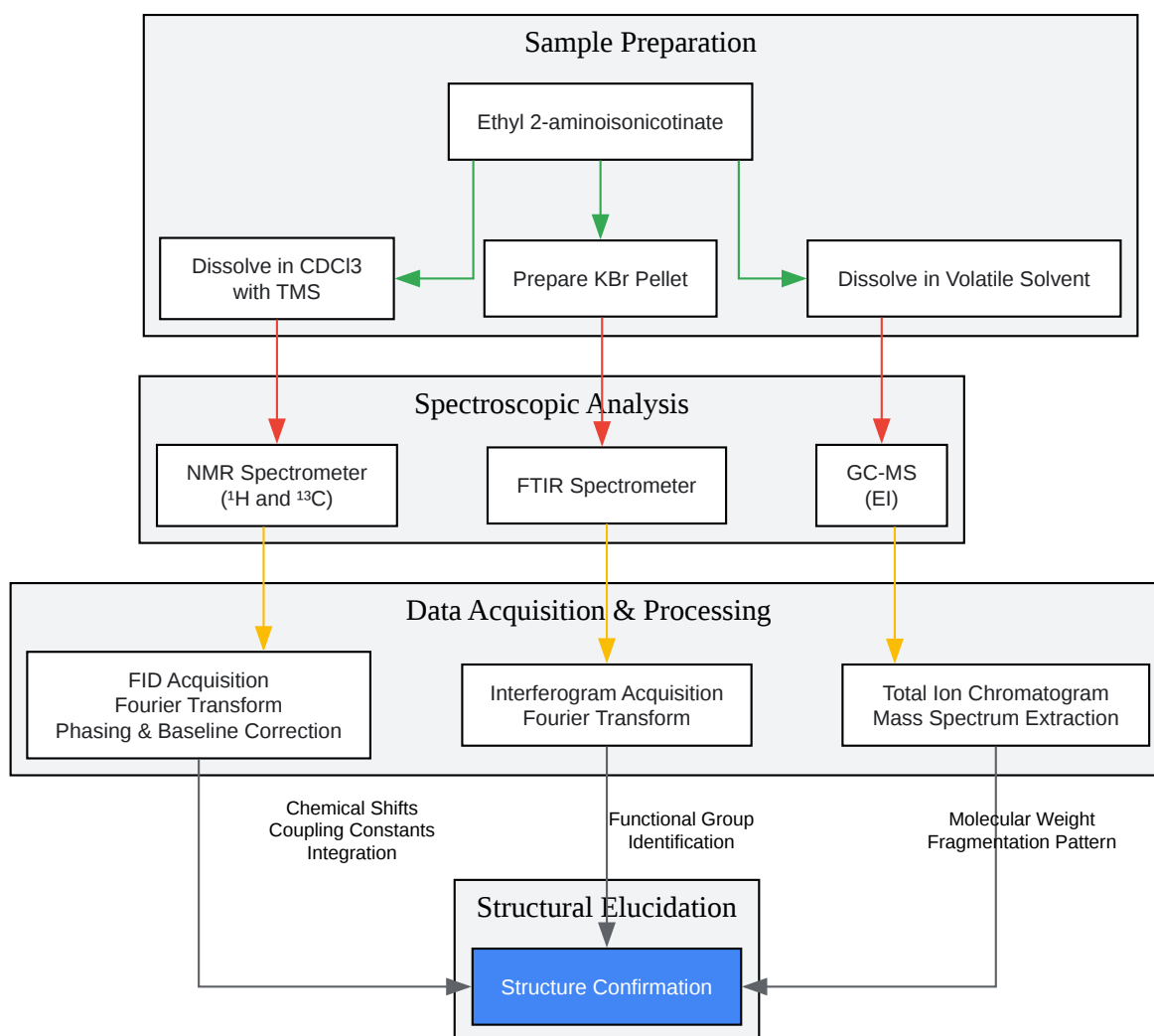
- Chromatographic Separation:
 - Injector: Split/splitless, set to a temperature of ~250°C.
 - Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Scan Range: m/z 40-400.

2.3.3. Data Analysis

- Identify the peak corresponding to **Ethyl 2-aminoisonicotinate** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Propose fragmentation pathways based on the observed ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Ethyl 2-aminoisonicotinate**.



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A logical workflow for the spectroscopic analysis of a chemical compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com